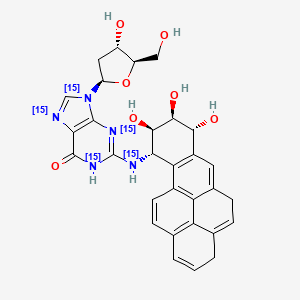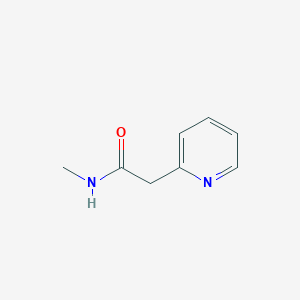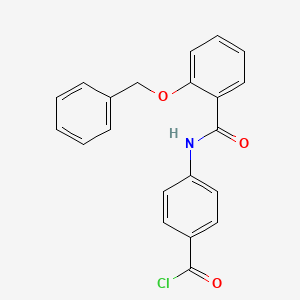![molecular formula C19H17F6N5O3 B15354793 N-((1S,6S)-6-(3-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,2-difluorocyclohexyl)-2,2-difluoropropanamide](/img/structure/B15354793.png)
N-((1S,6S)-6-(3-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,2-difluorocyclohexyl)-2,2-difluoropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1S,6S)-6-(3-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,2-difluorocyclohexyl)-2,2-difluoropropanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features multiple fluorine atoms, which can significantly influence its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,6S)-6-(3-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,2-difluorocyclohexyl)-2,2-difluoropropanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring, the construction of the pyrrolopyridine core, and the introduction of the difluorocyclohexyl and difluoropropanamide groups. Each step requires specific reaction conditions, such as controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than traditional batch processes. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1S,6S)-6-(3-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,2-difluorocyclohexyl)-2,2-difluoropropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, need to be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxides, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas where fluorinated compounds have shown promise.
Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism by which N-((1S,6S)-6-(3-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,2-difluorocyclohexyl)-2,2-difluoropropanamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting the stability of biological molecules. Detailed studies would be required to elucidate the exact mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-((1S,6S)-6-(3-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,2-difluorocyclohexyl)-2,2-difluoropropanamide include other fluorinated organic molecules with similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which can impart unique chemical and biological properties
Propriétés
Formule moléculaire |
C19H17F6N5O3 |
|---|---|
Poids moléculaire |
477.4 g/mol |
Nom IUPAC |
N-[(1S,6S)-6-[3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]-2,2-difluorocyclohexyl]-2,2-difluoropropanamide |
InChI |
InChI=1S/C19H17F6N5O3/c1-18(22,23)17(32)27-12-11(3-2-4-19(12,24)25)30-7-10-9(16(30)31)5-8(6-26-10)14-28-29-15(33-14)13(20)21/h5-6,11-13H,2-4,7H2,1H3,(H,27,32)/t11-,12-/m0/s1 |
Clé InChI |
RNSSBTWLEDGOGV-RYUDHWBXSA-N |
SMILES isomérique |
CC(C(=O)N[C@H]1[C@H](CCCC1(F)F)N2CC3=C(C2=O)C=C(C=N3)C4=NN=C(O4)C(F)F)(F)F |
SMILES canonique |
CC(C(=O)NC1C(CCCC1(F)F)N2CC3=C(C2=O)C=C(C=N3)C4=NN=C(O4)C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


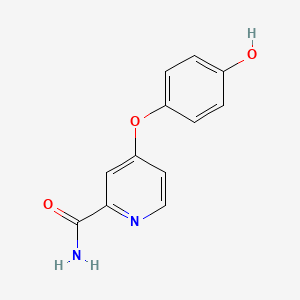
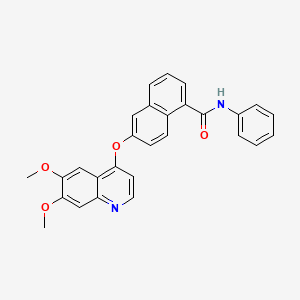

![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)
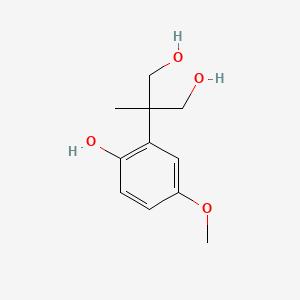
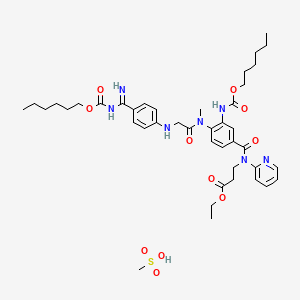
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)
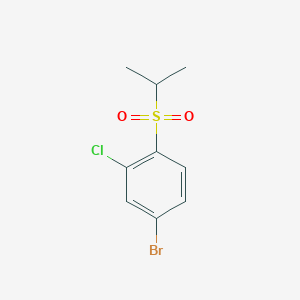

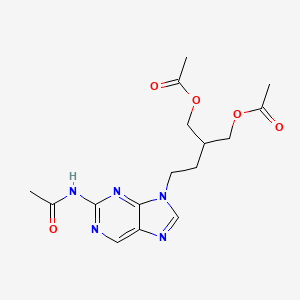
![4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-1-en-2-yl-1,2,4-triazol-3-one](/img/structure/B15354773.png)
